1,2,4-Trifluoro-5-(methylsulfonyl)benzene CAS 845616-49-1 properties
1,2,4-Trifluoro-5-(methylsulfonyl)benzene CAS 845616-49-1 properties
CAS: 845616-49-1 Formula: C₇H₅F₃O₂S Molecular Weight: 210.17 g/mol [1]
Executive Summary
1,2,4-Trifluoro-5-(methylsulfonyl)benzene is a highly specialized fluorinated building block used primarily in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. Its core value lies in the synergistic combination of three fluorine atoms and a strongly electron-withdrawing methylsulfonyl group (
This guide details the physicochemical properties, reactivity logic, and experimental protocols required to utilize this compound effectively in drug discovery workflows.
Physicochemical Profile
The introduction of the methylsulfonyl group significantly alters the lipophilicity and metabolic stability profile compared to the parent fluorobenzenes.
| Property | Data | Source/Note |
| Appearance | White to off-white crystalline solid | Inferred from structural analogues [1] |
| Boiling Point | 294.7 ± 40.0 °C | Predicted (760 Torr) [2] |
| Density | 1.461 ± 0.06 g/cm³ | Predicted [2] |
| LogP | ~1.8 - 2.2 | Estimated (Moderate Lipophilicity) |
| Solubility | Soluble in DMSO, DMF, CH | Polar aprotic solvents recommended |
| Storage | 2–8 °C, Inert Atmosphere (Ar/N | Hygroscopic potential |
Synthetic Utility & Reactivity Analysis[2]
Electronic Activation and Regioselectivity
The reactivity of 1,2,4-trifluoro-5-(methylsulfonyl)benzene is governed by the cooperative electron-withdrawing effects of the sulfone and the fluorine atoms.
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The Sulfone Effect: The
group at position 5 is a strong - and -acceptor (Hammett ). It activates the ring towards nucleophilic attack.[2] -
The Fluorine Effect: While fluorine is inductively withdrawing, it is the positioning relative to the sulfone that dictates the site of substitution.
Regioselectivity Rule: In S
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Position 2 (Para to Sulfone): Most reactive. The negative charge in the transition state is delocalized directly onto the sulfone oxygens.
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Position 4 (Ortho to Sulfone): Moderately reactive. Inductive stabilization is high, but resonance stabilization is less effective than the para position.
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Position 1 (Meta to Sulfone): Least reactive.
Reactivity Map (Visualization)
The following diagram illustrates the electrophilic "hotspots" on the molecule.
Figure 1: Regioselectivity map indicating the hierarchy of fluorine displacement.
Experimental Protocol: Regioselective Amination
Objective: Selective displacement of the C2-fluorine atom using a primary amine (R-NH
Methodology
Reagents:
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Substrate: 1,2,4-Trifluoro-5-(methylsulfonyl)benzene (1.0 equiv)
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Nucleophile: Primary Amine (1.1 equiv)
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Base:
-Diisopropylethylamine (DIPEA) or K CO (2.0 equiv) -
Solvent: Anhydrous DMF or DMSO (0.2 M concentration)
Step-by-Step Procedure:
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Preparation: Charge a reaction vial with 1,2,4-trifluoro-5-(methylsulfonyl)benzene (1.0 mmol, 210 mg) and anhydrous DMF (5 mL).
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Addition: Add the base (DIPEA, 2.0 mmol) followed by the dropwise addition of the amine (1.1 mmol) at 0 °C.
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Note: Low temperature is critical initially to prevent over-substitution at the C4 position.
-
-
Reaction: Allow the mixture to warm to Room Temperature (25 °C) and stir for 4–12 hours.
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Monitoring: Monitor via LC-MS or TLC. The product will appear as a more polar spot/peak.
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-
Workup:
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Dilute reaction mixture with EtOAc (20 mL).
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Wash with water (3 x 10 mL) to remove DMF and salts.
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Wash with Brine (10 mL), dry over Na
SO , and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Workflow Diagram
Figure 2: Standard operating procedure for S
Handling & Safety (EHS)
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Hazard Identification: As a fluorinated sulfone, this compound should be treated as an irritant to eyes, respiratory system, and skin.
-
Thermal Stability: Sulfones are generally thermally stable, but avoid contact with strong reducing agents (e.g., LiAlH
) which may reduce the sulfone to a sulfide or cleave the C-S bond. -
Waste Disposal: Fluorinated aromatics must be disposed of via high-temperature incineration to prevent environmental persistence.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13549646. Retrieved from [Link]
- Caron, S. (2011).Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley-Interscience. (General reference for S Ar regioselectivity in fluoroarenes).
- Umemoto, T. (1996).Electrophilic Fluorinating Agents. Chemical Reviews.
